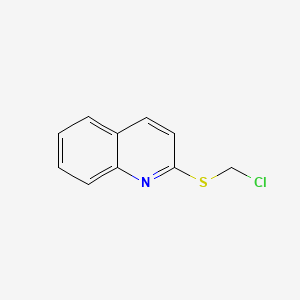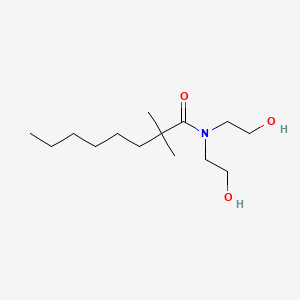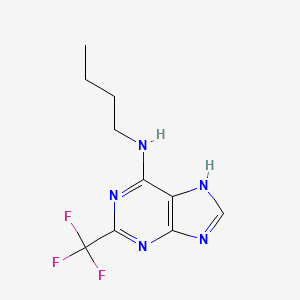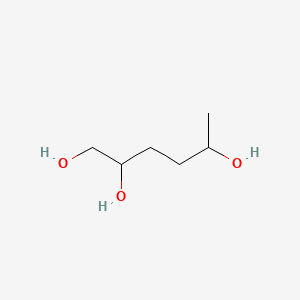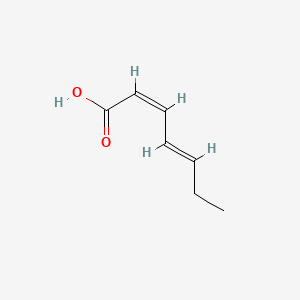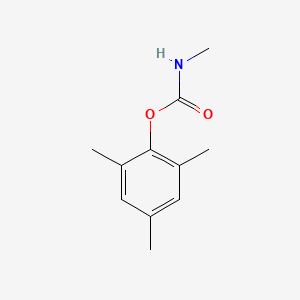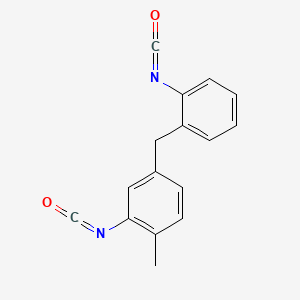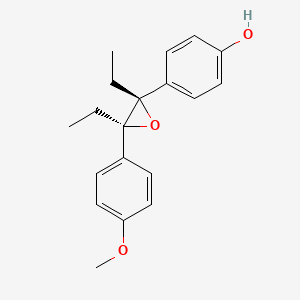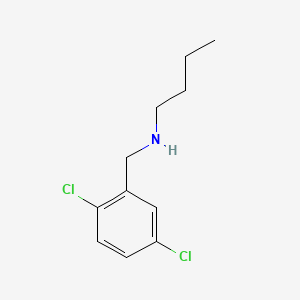
Benzenemethanamine, N-butyl-2,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-butyl-2,5-dichloro- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a methanamine group, a butyl group, and two chlorine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-butyl-2,5-dichloro- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amine group is alkylated with butyl halides under basic conditions to introduce the butyl group.
Chlorination: Finally, the compound is chlorinated using chlorine gas or other chlorinating agents to introduce chlorine atoms at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-butyl-2,5-dichloro- may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and advanced purification techniques are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenemethanamine, N-butyl-2,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-butyl-2,5-dichloro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenemethanamine, N-butyl-2,5-dichloro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzenemethanamine, N-butyl-2,5-dichloro- can be compared with other similar compounds such as:
- Benzenemethanamine, N-butyl-2,4-dichloro-
- Benzenemethanamine, N-butyl-2,6-dichloro-
- Benzenemethanamine, N-butyl-3,5-dichloro-
These compounds share similar structures but differ in the positions of the chlorine atoms. The unique positioning of the chlorine atoms in Benzenemethanamine, N-butyl-2,5-dichloro- imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not fulfill.
Eigenschaften
CAS-Nummer |
90390-19-5 |
|---|---|
Molekularformel |
C11H15Cl2N |
Molekulargewicht |
232.15 g/mol |
IUPAC-Name |
N-[(2,5-dichlorophenyl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-7-10(12)4-5-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 |
InChI-Schlüssel |
JMFMASJFZWRTEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



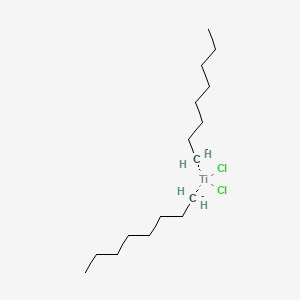


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
